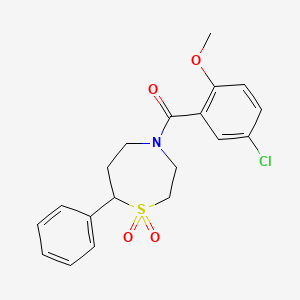![molecular formula C22H21N5O B6424789 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034421-81-1](/img/structure/B6424789.png)
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole (3-MBP) is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. 3-MBP has been the subject of numerous studies due to its unique structure and potential therapeutic properties.
Applications De Recherche Scientifique
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has been studied extensively for its potential therapeutic applications in the areas of cancer, inflammation, and neurodegenerative diseases. It has been shown to possess anti-tumor properties in vitro and in vivo, as well as anti-inflammatory and neuroprotective effects. Additionally, this compound has been investigated for its ability to modulate the activity of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Mécanisme D'action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the biochemical pathways affected by F6559-1322. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, gene regulation, and metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6559-1322 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of F6559-1322’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F6559-1322. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole in laboratory experiments are its low cost and high availability. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve and use in aqueous solutions.
Orientations Futures
There are several potential future directions for 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole research. These include further investigation into its anti-tumor, anti-inflammatory, and neuroprotective properties, as well as its potential to modulate MAO-A activity. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective and targeted therapeutic agents. Finally, further investigation into the structure-activity relationships of this compound could lead to the development of novel compounds with improved therapeutic properties.
Méthodes De Synthèse
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole is synthesized via a multi-step process involving the reaction of 2-methyl-1-pyrrolidinecarboxylic acid with 3-benzoyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium carbonate. The reaction is then followed by a condensation reaction with 1H-1,3-benzodiazole-4-carboxylic acid, which yields this compound.
Propriétés
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-24-20-8-2-3-9-21(20)27(16)19-10-13-25(15-19)22(28)17-6-4-7-18(14-17)26-12-5-11-23-26/h2-9,11-12,14,19H,10,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHKVVYERJAQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)



![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)
![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)
![methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6424763.png)
![3-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6424775.png)
![3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6424777.png)
![3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6424784.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B6424795.png)
![4-{[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6424806.png)
![1-(2-fluoroethyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B6424813.png)
![2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B6424821.png)